molecular formula C7H11N3O2 B1413285 1-tert-butyl-1H-1,2,4-triazole-3-carboxylic acid CAS No. 1803599-66-7

1-tert-butyl-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B1413285
CAS No.: 1803599-66-7
M. Wt: 169.18 g/mol
InChI Key: NMDNBGLZSZSXEI-UHFFFAOYSA-N
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Description

1-tert-butyl-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C7H11N3O2. This compound is part of the triazole family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. The presence of the tert-butyl group and the carboxylic acid functionality makes it a unique and versatile molecule.

Scientific Research Applications

1-tert-butyl-1H-1,2,4-triazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-tert-butyl-1H-1,2,4-triazole-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to inhibit certain enzymes, such as those involved in metabolic pathways, by binding to their active sites. The interaction between this compound and these enzymes can lead to changes in enzyme activity, affecting the overall biochemical processes within the cell .

Cellular Effects

This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate cell function by altering the activity of key signaling molecules and transcription factors. For example, it may affect the expression of genes involved in cell growth and differentiation, leading to changes in cellular behavior .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can inhibit or activate enzymes by binding to their active or allosteric sites, leading to changes in enzyme conformation and activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its biochemical activity. Long-term exposure to this compound can result in cumulative effects on cellular function, which may be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity. At higher doses, this compound may induce toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can affect the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its overall biochemical activity. The transport and distribution of this compound are crucial for its function and efficacy in biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl-1H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tert-butyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent oxidation to form the desired triazole ring. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-tert-butyl-1H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the triazole ring or the carboxylic acid group, leading to a variety of products.

    Substitution: The tert-butyl group or the carboxylic acid functionality can be substituted with other groups to create new compounds with different properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole derivatives with additional functional groups, while reduction can lead to the formation of alcohols or amines.

Comparison with Similar Compounds

    1H-1,2,3-Triazole: Another member of the triazole family, known for its use in click chemistry.

    1H-1,2,4-Triazole: Similar to 1-tert-butyl-1H-1,2,4-triazole-3-carboxylic acid but without the tert-butyl group.

    1-tert-butyl-1H-1,2,3-triazole: A compound with a similar structure but different ring configuration.

Uniqueness: this compound is unique due to the presence of both the tert-butyl group and the carboxylic acid functionality. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-tert-butyl-1,2,4-triazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-7(2,3)10-4-8-5(9-10)6(11)12/h4H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDNBGLZSZSXEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=NC(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803599-66-7
Record name 1-tert-butyl-1H-1,2,4-triazole-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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